Gsto-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es hemmt speziell die Aktivität von Glutathion-S-Transferase-Enzymen, darunter GSTA2, GSTM1 und GSTP1-1 . Diese Enzyme spielen eine entscheidende Rolle bei den Entgiftungsprozessen in Zellen, wodurch GSTO-IN-2 ein wertvolles Werkzeug in der wissenschaftlichen Forschung ist, insbesondere bei der Untersuchung von Krebs und anderen Krankheiten, bei denen die Aktivität von Glutathion-S-Transferase eine Rolle spielt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die genaue Synthesemethode und die Reaktionsbedingungen können variieren, im Allgemeinen beinhaltet sie jedoch die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu ermöglichen. Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser Reaktionen in großen Reaktoren beinhalten, um die Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen zu gewährleisten .

Vorbereitungsmethoden

The synthesis of GSTO-IN-2 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions in large reactors, ensuring the purity and consistency of the final product through rigorous quality control measures .

Analyse Chemischer Reaktionen

GSTO-IN-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So könnte die Oxidation eine stärker oxidierte Form von this compound ergeben, während die Reduktion eine stärker reduzierte Form erzeugen könnte .

Wissenschaftliche Forschungsanwendungen

GSTO-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Mechanismen der Enzyminhibition und die Rolle von Glutathion-S-Transferase in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Forscher verwenden this compound, um die biologischen Funktionen von Glutathion-S-Transferase-Enzymen in zellulären Prozessen zu untersuchen.

Medizin: this compound wird in der Krebsforschung verwendet, um seine Auswirkungen auf Tumorzellen und sein Potenzial als Therapeutikum zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Glutathion-S-Transferase-Enzymen hemmt. Diese Enzyme sind an der Entgiftung schädlicher Verbindungen beteiligt, indem sie diese mit Glutathion konjugieren. Durch die Hemmung dieser Enzyme unterbricht this compound diesen Entgiftungsprozess, was zur Anhäufung giftiger Verbindungen in Zellen führt. Dieser Mechanismus ist besonders nützlich in der Krebsforschung, wo die Hemmung von Glutathion-S-Transferase die Wirksamkeit von Chemotherapeutika verbessern kann .

Wirkmechanismus

GSTO-IN-2 exerts its effects by inhibiting the activity of glutathione S-transferase enzymes. These enzymes are involved in the detoxification of harmful compounds by conjugating them with glutathione. By inhibiting these enzymes, this compound disrupts this detoxification process, leading to the accumulation of toxic compounds within cells. This mechanism is particularly useful in cancer research, where the inhibition of glutathione S-transferase can enhance the effectiveness of chemotherapy drugs .

Vergleich Mit ähnlichen Verbindungen

GSTO-IN-2 ist einzigartig in seiner spezifischen Hemmung mehrerer Glutathion-S-Transferase-Enzyme, darunter GSTA2, GSTM1 und GSTP1-1. Ähnliche Verbindungen umfassen:

Ezatiostat: Ein Glutathion-Analog-Inhibitor von Glutathion-S-Transferase P1-1 mit hämatopoietisch stimulierender Aktivität.

Coniferylferulat: Ein starker Inhibitor von Glutathion-S-Transferase, der aus Radix Angelicae sinensis isoliert wurde.

Diese Verbindungen haben ähnliche inhibitorische Wirkungen auf Glutathion-S-Transferase, unterscheiden sich aber in ihren spezifischen Zielen und zusätzlichen biologischen Aktivitäten .

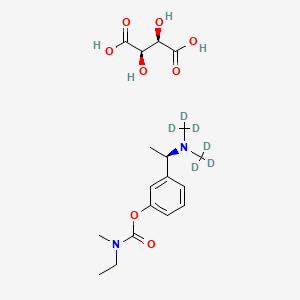

Eigenschaften

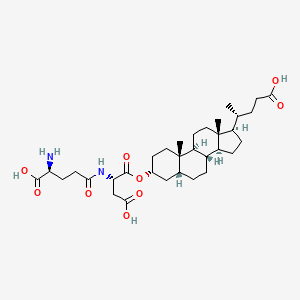

Molekularformel |

C33H52N2O9 |

|---|---|

Molekulargewicht |

620.8 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1 |

InChI-Schlüssel |

GEYBDXYFLCDBPT-RHGDXGROSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)

![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)

![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)

![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)